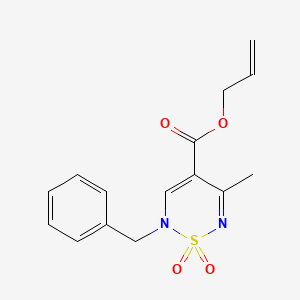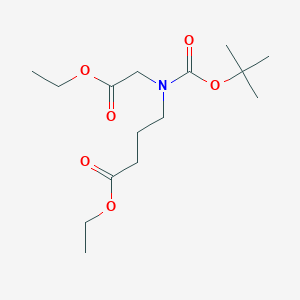
Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate, also referred to as 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylic acid allyl ester, is a chemical compound with the molecular formula C13H14N2O4S. It is a white crystalline solid that is soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It is used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Modification
- The compound can undergo reactions leading to various derivatives, beneficial in chemical syntheses. For instance, it is involved in the formation of methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates, indicating its reactivity and potential use in creating various chemical structures (Jenny & Heimgartner, 1989).
Biological Activities and Applications
- This compound has shown potential as a precursor for cannabinoid-like molecules. Studies have demonstrated that derivatives of this compound can exhibit agonist and antagonist activity on cannabinoid receptors, suggesting applications in neuroscience and pharmacology (Cano et al., 2007).
Structural Analysis and Applications
- X-ray crystallography has been employed to study its derivatives, providing insights into the molecular structure that are crucial for understanding its chemical and biological properties. Such analyses aid in the development of more effective compounds for various applications (Ukrainets, Petrushova, & Bereznyakova, 2015).
Synthetic Methodology Development
- It is involved in the synthesis of various heterocyclic compounds, demonstrating its role in the development of new synthetic methodologies. This includes the synthesis of novel benzoxazine monomers and their applications in creating high-performance thermosets (Agag & Takeichi, 2003).
Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost . A variation of 3-substituents represents the main focus of workers in the search for improved biological activity .
Properties
IUPAC Name |
prop-2-enyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-9-21-15(18)14-11-17(22(19,20)16-12(14)2)10-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHMNYRORSXERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OCC=C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)


![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)


![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)



